5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline

Medicinal Chemistry Drug Design Lipophilicity Optimization

Sourcing the correct N2-triazole regioisomer for orexin receptor antagonist programs is a critical supply chain bottleneck. Generic N1-substituted triazoles fail to mimic the essential pharmacophore conformation validated in suvorexant. This compound is the precise 5-methyl-2-(2H-1,2,3-triazol-2-yl)aniline intermediate required. - Ensures exact geometry needed for OX1R/OX2R binding; avoids inactive regioisomers. - Supplied with ≥95% purity; available from stock for immediate R&D and scale-up. - Trusted by medicinal chemistry teams for patent route synthesis and metal-binding scaffold exploration.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13244823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2N=CC=N2)N
InChIInChI=1S/C9H10N4/c1-7-2-3-9(8(10)6-7)13-11-4-5-12-13/h2-6H,10H2,1H3
InChIKeyGKZZAHAETUTRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline: A Key Building Block for Orexin Receptor Antagonists and Beyond


5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline (CAS 1780751-15-6) is a specialized heterocyclic building block featuring a 1,2,3-triazole moiety N2-linked to a 5-methyl-substituted aniline ring. Its molecular formula is C9H10N4, with a molecular weight of 174.20 g/mol and a computed LogP of 1.16, indicating moderate lipophilicity . This compound is a critical intermediate in the synthesis of suvorexant (Belsomra), an FDA-approved dual orexin receptor antagonist (DORA) for treating insomnia [1][2]. Its unique substitution pattern at the triazole N2 position, as opposed to the more common N1-substituted analogs, facilitates a specific pharmacophore conformation that is essential for interacting with the orexin receptor binding pocket, making it a non-fungible intermediate in medicinal chemistry campaigns targeting sleep disorders [2].

Designed for orexin receptor antagonist synthesis
Unique N2-triazole connectivity for pharmacophore conformation
Versatile intermediate for parallel medicinal chemistry libraries

Why 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline Cannot Be Interchanged with Common N1-Triazole or Unsubstituted Aniline Analogs


The triazole ring's connectivity (N1 vs. N2 linkage) fundamentally alters the compound's three-dimensional geometry and electronic distribution. N2-substituted 1,2,3-triazoles are rare scaffolds compared to the conventional N1-substituted isomers obtained from standard 'click chemistry' [1]. This N2 connectivity, combined with the 5-methyl group on the aniline, creates a distinct bent molecular shape and modulates lipophilicity (LogP = 1.16) compared to the more planar N1-substituted analog 2-(1H-1,2,3-triazol-1-yl)aniline . These physicochemical and geometric differences are not subtle; they lead to potentially divergent solubility, permeability, and target-binding profiles. Therefore, substituting the target compound with a close relative like 2-(1H-1,2,3-triazol-1-yl)aniline or 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline would likely disrupt key interactions in structure-based drug design, particularly for orexin receptor inhibitors where the N2-triazole orientation is a validated pharmacophoric element [2].

N1-triazole regioisomer
Altered pharmacophore geometry may not support orexin receptor binding
4-methyl isomer
Substitution pattern shift may not align with synthetic route requirements

5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline: Quantitative Differentiation from Closest Analogs and In-Class Compounds


LogP and Polar Surface Area (TPSA) Differentiation of the N2-Triazole-5-Methylaniline Scaffold vs. the N1-Triazole Analog

The 5-methyl-2-(2H-1,2,3-triazol-2-yl)aniline scaffold exhibits a lower lipophilicity (LogP = 1.16) and a smaller Topological Polar Surface Area (TPSA = 56.73 Ų) compared to the corresponding carboxylic acid derivative (5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, TPSA = 78.50 Ų, LogP = 2.1) used in suvorexant synthesis . This difference in LogP and TPSA suggests that the aniline form has inherently better aqueous solubility and permeability characteristics, making it a more versatile early-stage intermediate for parallel medicinal chemistry libraries, where further derivatization (e.g., amidation) can be used to systematically tune lipophilicity and target affinity.

Physicochemical Profile
Data to verify
ΔLogP −0.94 vs acid derivative
TPSA 56.73 vs 78.50 Ų; HBD 1 vs 2
Supports solubility/permeability profile for early-stage library synthesis
Computed properties; experimental validation recommended
Medicinal Chemistry Drug Design Lipophilicity Optimization

Validated Role as a Critical Suvorexant Intermediate: A Differentiator from In-Class Analogs

5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline is the direct precursor to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key registered intermediate in the patented commercial synthesis of suvorexant (Belsomra®), a dual orexin receptor antagonist [1][2]. Patent literature explicitly specifies this N2-triazole substituted phenyl intermediate for coupling with a diazepane fragment to yield suvorexant [1]. No other regioisomer (e.g., N1-triazole analog) or methyl-position isomer is specified in this validated synthetic route, establishing a unique, application-based competitive advantage for scientific procurement when the objective is the synthesis of suvorexant or its DORA analogs.

Synthetic Route Validation
Method context
Essential precursor in patented suvorexant synthesis
N1-analog not specified in disclosed routes
Defines procurement requirement for orexin antagonist research
Confirm regioisomer identity by NMR
Sleep Medicine Orexin Receptor Intermediate Synthesis

Class-Level Evidence: The Impact of 2-Substituted Triazole Geometry on Bioactivity

In a class-level inference drawn from the broader family of 2- and 1-substituted 1,2,3-triazoles, the N2-connectivity present in 5-methyl-2-(2H-1,2,3-triazol-2-yl)aniline can result in a fundamental shift in biological activity compared to N1-substituted or 1,4-disubstituted isomers [1]. Notably, an SAR study on MetAP2 inhibitors showed that methylation of the triazole nitrogen atoms and alterations in triazole ring connectivity dramatically impacted potency, with N1-H groups forming critical hydrogen bonds with the active site cobalt atoms [1]. This class-level evidence strongly suggests that the N2-substituted aniline framework in the target compound provides a unique metal-coordination geometry and hydrogen-bonding pattern that is not achievable with the corresponding N1-substituted aniline, leading to potentially divergent binding modes and selectivity profiles in metalloenzyme targets.

Triazole Geometry SAR
Class-level
N2-substitution alters metal coordination geometry
Methylation of N1-H abolishes MetAP2 potency
Supports exploration of novel selectivity profiles in metalloenzyme targets
Scaffold-specific validation recommended
Structure-Activity Relationship (SAR) Metalloenzyme Inhibition Triazole Isosterism

Specialized Procurement Scenarios for 5-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline: From Insomnia Drugs to Metalloenzyme Probes


Prioritizing this Precursor for Suvorexant Analog Synthesis and Scale-up

This is the single most compelling use case. Pharmaceutical process R&D teams or generic manufacturers working on orexin receptor antagonists must procure this specific N2-triazolo-toluidine intermediate, as it is the mandatory precursor to the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid fragment used in the patented synthesis of suvorexant [1]. Selecting a different positional isomer (e.g., 4-methyl or N1-triazole analog) will lead to a regioisomer that lacks affinity for orexin receptors OX1R and OX2R. The validated synthetic route and the compound's commercial availability make it a critical supply chain component for this FDA-approved sleep disorder drug and its potential new generations [2].

Exploring N2-Triazole Chemical Space for Metalloenzyme Inhibitor Discovery

Medicinal chemistry groups aiming to develop inhibitors for metalloenzymes with di-cobalt or di-zinc active sites (e.g., MetAPs, HDACs, or carbonic anhydrases) can exploit the unique N2-substituted triazole in this scaffold as a novel metal-binding motif [1]. As class-level SAR evidence suggests, N2-substitution on the triazole dramatically alters the metal-coordination geometry and hydrogen-bonding pattern compared to N1-substituted 1,2,3-triazoles, potentially leading to entirely different selectivity profiles [1]. The 5-methyl aniline handle provides a synthetic vector for subsequent diversification to explore structure-activity relationships and optimize potency and selectivity against these challenging targets.

Synthesizing Functional Materials Based on N2-Triazole Coordination Polymers

The nitrogen-rich, sterically constrained N2-triazole-aniline bidentate ligand system presents a unique coordination geometry for constructing novel metal-organic frameworks (MOFs) or coordination polymers. Unlike the more planar N1-substituted ligands, the bent geometry adopted by the N2-substituted triazole can lead to the assembly of helical chains or highly porous network structures with uncommon topologies [1]. Material scientists investigating gas storage, separation, or magnetic properties can leverage this specific building block to access structural motifs that are synthetically inaccessible from standard 1-substituted 1,2,3-triazole linkers.

Application
Selection Property
Validation Focus
Orexin receptor antagonist synthesis
N2-triazole pharmacophore specificity
Orexin receptor binding and selectivity
Metalloenzyme inhibitor discovery
N2-triazole metal-coordination geometry
Enzyme inhibition and selectivity profiling
Coordination polymer synthesis
N2-triazole bent ligand geometry
MOF topology and porosity analysis
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